Hydrochloride Salt Form Offers Defined Aqueous Solubility for Enhanced Reaction Reproducibility
The hydrochloride salt of cyclobutanecarboximidamide is known to be soluble in water, a key differentiator from its free base form (cyclobutanecarboximidamide, CAS 748081-82-5) which is less water-soluble and less stable . This ensures consistent solubility in polar reaction media, which is critical for maintaining stoichiometric control and achieving reproducible yields in aqueous or protic reaction systems.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Soluble in water (qualitative vendor statement) |
| Comparator Or Baseline | Cyclobutanecarboximidamide (free base), which is less water-soluble and has a lower stability profile . |
| Quantified Difference | Not quantified directly; inference based on the known property enhancement of forming a hydrochloride salt [1]. |
| Conditions | Solubility assessment by vendor specifications. |
Why This Matters
Procuring the hydrochloride salt ensures reliable dissolution in common laboratory solvents, reducing experimental variability and preventing precipitation issues that can occur with the free base.
- [1] Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. *Organic Process Research & Development*, 4(5), 427-435. View Source
